2-(1-Benzyl-piperidin-4-ylamino)-ethanol
Overview
Description
2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an ethanolamine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-piperidin-4-ylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylpiperidinone, while reduction can produce various secondary or tertiary amines.
Scientific Research Applications
2-(1-Benzyl-piperidin-4-ylamino)-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A precursor in the synthesis of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol.
Piperidine: The parent compound of the piperidine ring structure.
Ethanolamine: The parent compound of the ethanolamine moiety.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical and biological properties
Biological Activity
2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an aminoethanol moiety. Its chemical formula is , which includes a hydroxyl group that enhances its solubility and bioavailability—critical factors in drug design.
Acetylcholinesterase Inhibition
One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . This mechanism is significant for treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine can enhance cognitive function. The compound's structure allows it to effectively interact with the active site of AChE, potentially improving therapeutic outcomes in cognitive disorders .
NLRP3 Inflammasome Inhibition
Recent studies have also highlighted the compound's potential as an NLRP3 inflammasome inhibitor . This activity is crucial for modulating inflammatory responses, particularly in conditions associated with pyroptosis and IL-1β release. In vitro studies demonstrated that this compound could inhibit NLRP3-dependent pathways in PMA-differentiated THP-1 cells stimulated with LPS/ATP.
Biological Activity Summary Table
Activity | Mechanism | Potential Applications |
---|---|---|
Acetylcholinesterase Inhibition | Interaction with AChE active site | Alzheimer's disease treatment |
NLRP3 Inflammasome Inhibition | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
Analgesic Properties | Unknown mechanism; potential receptor modulation | Pain management therapies |
Case Studies and Research Findings
- Neuroprotective Effects : A study indicated that this compound exhibited neuroprotective effects in models of neurodegeneration, primarily through its AChE inhibitory activity. The compound was shown to enhance cognitive performance in rodent models .
- Inflammation Models : In vitro experiments revealed that the compound significantly reduced IL-1β levels in macrophages, suggesting its efficacy in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
- Pain Management : Preliminary investigations into the analgesic properties of this compound suggest it may modulate pain pathways, although further studies are needed to elucidate the specific mechanisms involved .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSSEEPLNUNWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903506 | |
Record name | NoName_4185 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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